molecular formula C11H12I3NO2 B097743 Iopanoic acid, (-)- CAS No. 17879-97-9

Iopanoic acid, (-)-

Cat. No.: B097743
CAS No.: 17879-97-9
M. Wt: 570.93 g/mol
InChI Key: OIRFJRBSRORBCM-RXMQYKEDSA-N
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Description

Iopanoic acid, (-)- is a chemical compound with the molecular formula C11H12I3NO2. It is characterized by the presence of three iodine atoms attached to the benzene ring, an amino group, and an alpha-ethyl group. This compound is known for its significant applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iopanoic acid, (-)- typically involves the iodination of a precursor compound. One common method includes the reaction of 3-amino-alpha-ethylbenzenepropanoic acid with iodine monochloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the 2, 4, and 6 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination processes. The precursor compound is dissolved in a suitable solvent, and iodine monochloride is added gradually while maintaining the reaction temperature and pH. The product is then purified through crystallization or other separation techniques to obtain high-purity Iopanoic acid, (-)- .

Chemical Reactions Analysis

Types of Reactions

Iopanoic acid, (-)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove iodine atoms or reduce the amino group to an amine.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or deiodinated compounds .

Scientific Research Applications

Iopanoic acid, (-)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Iopanoic acid, (-)- involves its interaction with molecular targets and pathways in biological systems. The iodine atoms in the compound contribute to its radiopacity, making it useful in medical imaging. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and distribution in the body .

Comparison with Similar Compounds

Similar Compounds

    Iopanoic Acid: Another iodine-containing compound used as a radiopaque contrast agent.

    Ethyl 3-aminobenzenepropanoate: A related compound with similar structural features but without iodine atoms.

Uniqueness

Iopanoic acid, (-)- is unique due to its specific arrangement of iodine atoms and the presence of an alpha-ethyl group. This structural configuration imparts distinct chemical and physical properties, making it particularly suitable for applications in medical imaging and other fields .

Properties

CAS No.

17879-97-9

Molecular Formula

C11H12I3NO2

Molecular Weight

570.93 g/mol

IUPAC Name

(2R)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m1/s1

InChI Key

OIRFJRBSRORBCM-RXMQYKEDSA-N

SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Isomeric SMILES

CC[C@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O

Origin of Product

United States

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